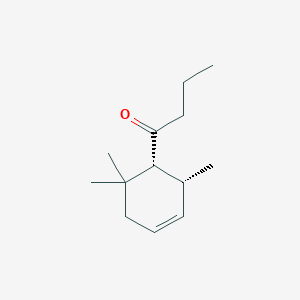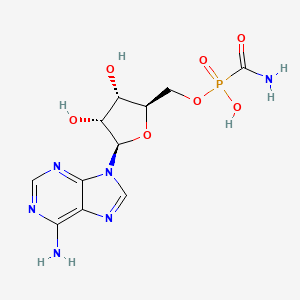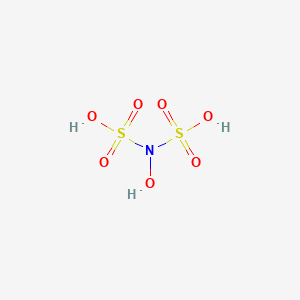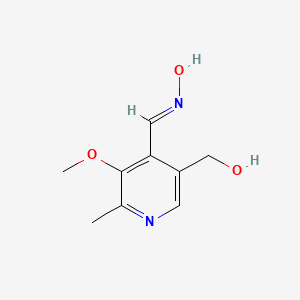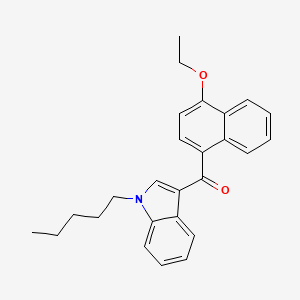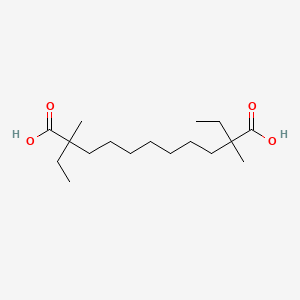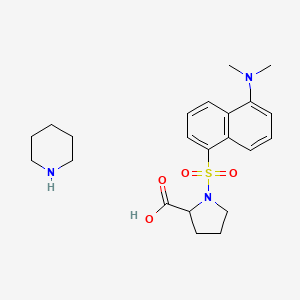
Einecs 305-140-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 305-140-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to regulations under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Einecs 305-140-9 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperature and pressure conditions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical plants. The process involves the use of advanced equipment and technology to ensure consistent quality and yield. The production methods are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 305-140-9 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Einecs 305-140-9 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: Research in medicine explores its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in industrial applications, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Einecs 305-140-9 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action can vary depending on the context and application, and detailed studies are often conducted to elucidate these mechanisms.
Eigenschaften
CAS-Nummer |
94349-24-3 |
|---|---|
Molekularformel |
C22H31N3O4S |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid;piperidine |
InChI |
InChI=1S/C17H20N2O4S.C5H11N/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21;1-2-4-6-5-3-1/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21);6H,1-5H2 |
InChI-Schlüssel |
XIAWABGWHRCFHB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O.C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



